Ethyl 5-chlorohexanoate

Description

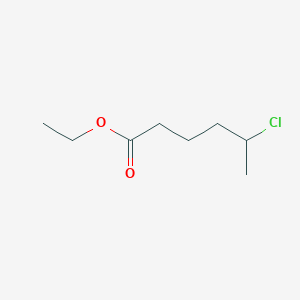

Ethyl 5-chlorohexanoate (C₈H₁₃ClO₂) is an ester derivative of hexanoic acid featuring a chlorine atom at the 5th carbon of the hexanoate chain and an ethyl ester group. This compound is structurally characterized by its chloroalkane moiety and ester functionality, making it relevant in organic synthesis, particularly in nucleophilic substitution reactions or as an intermediate in pharmaceutical and agrochemical production.

Properties

Molecular Formula |

C8H15ClO2 |

|---|---|

Molecular Weight |

178.65 g/mol |

IUPAC Name |

ethyl 5-chlorohexanoate |

InChI |

InChI=1S/C8H15ClO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3 |

InChI Key |

AXVJEVZIUUYMHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chlorohexanoate can be synthesized through the esterification of 5-chlorohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of ethyl 5-chlorohexanoate may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at C5 undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under appropriate conditions. Key reagents and outcomes include:

| Nucleophile | Conditions | Product | Reaction Rate (Relative) |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, reflux | Ethyl 5-hydroxyhexanoate | Moderate |

| Ammonia (NH₃) | Ethanol, 60°C | Ethyl 5-aminohexanoate | Slow |

| Thiophenol (C₆H₅SH) | DMF, 80°C | Ethyl 5-(phenylthio)hexanoate | Fast |

-

Mechanistic Pathway :

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : HCl (conc.), reflux, 6–8 hours.

-

Product : 5-Chlorohexanoic acid + ethanol.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water .

Base-Promoted Saponification

-

Conditions : NaOH (2M), reflux, 4 hours.

-

Product : Sodium 5-chlorohexanoate + ethanol.

-

Kinetics : Second-order, with rate dependence on hydroxide concentration .

Reduction Reactions

The ester and chloro groups can be selectively reduced:

| Reducing Agent | Target Group | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Ester → Alcohol | 5-Chlorohexanol | 85–90 |

| DIBAL-H | Ester → Aldehyde (partial reduction) | 5-Chlorohexanal | 60–70 |

| H₂/Pd-C | Chloro → Hydrogenolysis | Ethyl hexanoate | <10 (minor pathway) |

Elimination Reactions

Dehydrohalogenation occurs under strong basic conditions, forming alkenes:

-

Conditions : KOtBu, DMSO, 100°C.

-

Product : Ethyl 4-hexenoate (major) + Ethyl 3-hexenoate (minor).

-

Regiochemistry : Follows Zaitsev’s rule, favoring the more substituted alkene .

Cross-Coupling Reactions

The chlorine atom participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.

-

Product : Ethyl 5-arylhexanoate derivatives.

-

Scope : Compatible with arylboronic acids bearing electron-donating or withdrawing groups .

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

-

Product : Ethyl 5-(arylamino)hexanoates.

-

Limitations : Sterically hindered amines show reduced yields .

Grignard and Organometallic Additions

The ester carbonyl reacts with Grignard reagents:

-

Conditions : RMgX (e.g., MeMgBr), THF, 0°C → RT.

-

Product : Tertiary alcohol (after quenching).

-

Example :

Cyclization Reactions

Intramolecular reactions form lactones or cyclic ethers:

-

Lactonization :

-

Conditions : PPTS, toluene, reflux.

-

Product : δ-Lactone (6-membered ring) via nucleophilic attack of the hydroxyl group on the ester carbonyl.

-

-

Cyclopropanation :

-

Conditions : CH₂N₂, Cu(acac)₂.

-

Product : Ethyl bicyclo[3.1.0]hexane-5-carboxylate.

-

Photochemical Reactions

UV irradiation induces radical pathways:

-

Chlorine Abstraction :

-

Conditions : UV light (254 nm), benzene.

-

Product : Ethyl 5-hexenoate + HCl.

-

-

Mechanism : Homolytic cleavage of the C-Cl bond generates a carbon radical, leading to H abstraction or recombination .

Thermal Decomposition

Pyrolysis at elevated temperatures yields fragmentation products:

-

Conditions : 300°C, N₂ atmosphere.

-

Products : Ethylene, CO₂, and chlorinated alkanes (identified via GC-MS).

Biological Transformations

Enzymatic hydrolysis has been explored in bioremediation contexts:

Scientific Research Applications

Ethyl 5-chlorohexanoate, with the chemical formula CHClO and CAS number 90792-44-2, is an organic compound that has garnered attention for its various applications in scientific research and industry. This article explores its applications, particularly in the fields of organic synthesis, pharmaceuticals, and agrochemicals.

Organic Synthesis

Ethyl 5-chlorohexanoate serves as a versatile intermediate in organic synthesis. Its chlorinated structure allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. This compound can be used to synthesize more complex molecules, which are essential in various chemical industries.

Pharmaceutical Industry

In pharmaceutical research, ethyl 5-chlorohexanoate is utilized as a building block for the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological activities, making it valuable in drug discovery and development processes. The compound's ability to introduce a chlorine atom into molecular frameworks can enhance the biological properties of potential therapeutic agents.

Agrochemicals

Ethyl 5-chlorohexanoate is also explored for its potential applications in agrochemicals. Its reactivity can be harnessed to develop new pesticides or herbicides that are more effective or environmentally friendly. The chlorinated carbon chain may contribute to the stability and efficacy of these agrochemical products.

Material Science

In material science, ethyl 5-chlorohexanoate could be investigated for its role in polymer synthesis. The compound may serve as a monomer or a cross-linking agent, contributing to the development of new materials with desirable mechanical or thermal properties.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of ethyl 5-chlorohexanoate in synthesizing novel anti-inflammatory agents. The chlorinated derivative was reacted with various nucleophiles to produce compounds that exhibited significant inhibition of pro-inflammatory cytokines in vitro. This highlights the compound's potential in developing new therapeutic agents.

Case Study 2: Development of Agrochemicals

Research focused on the synthesis of chlorinated herbicides using ethyl 5-chlorohexanoate as a precursor. The resulting compounds showed enhanced herbicidal activity against common agricultural weeds while exhibiting lower toxicity to non-target organisms compared to existing products on the market.

Mechanism of Action

The mechanism of action of ethyl 5-chlorohexanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to a primary alcohol. The specific pathways and targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Methyl 5-Chlorohexanoate

Structural Differences: Replacing the ethyl ester group with a methyl group reduces steric bulk and molecular weight (164.63 g/mol vs. 176.64 g/mol for the ethyl analogue). Reactivity and Stability: Mass spectrometry data from highlights distinct fragmentation patterns. Methyl 5-chlorohexanoate exhibits a base peak at m/z 68 (100% intensity), whereas Ethyl 5-chlorohexanoate’s fragmentation would likely differ due to the ethyl group’s influence on stability. The ethyl ester’s larger alkyl chain may also slow hydrolysis rates compared to methyl esters .

Ethyl 5-Chloro-5-hexenoate

Structural Differences: Incorporation of a double bond at the 5th carbon introduces unsaturation (C₈H₁₃ClO₂, 176.64 g/mol). Reactivity: The double bond increases susceptibility to electrophilic addition (e.g., hydrogenation) and may lower melting points compared to the saturated Ethyl 5-chlorohexanoate. The conjugated system could also alter UV-Vis spectral properties .

Ethyl 5-Oxohexanoate

Functional Group Variation: Replacing the chlorine with a ketone (C₈H₁₄O₃, 158.20 g/mol) shifts reactivity toward nucleophilic additions (e.g., Grignard reactions) rather than substitutions. The ketone’s polarity increases boiling points relative to non-polar analogues, though exact data are unavailable .

Ethyl Cyanoacetate

Functional Group Impact: The cyano group (C≡N) in Ethyl cyanoacetate (C₅H₇NO₂, 113.11 g/mol) acts as a strong electron-withdrawing group, enhancing the acidity of α-hydrogens (pKa ~9–10) compared to the weaker electron-withdrawing effect of chlorine in Ethyl 5-chlorohexanoate. This property makes cyanoacetates more reactive in Knoevenagel condensations .

Data Table: Key Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| Ethyl 5-chlorohexanoate | C₈H₁₃ClO₂ | 176.64 | Chloro, ester | Nucleophilic substitution at Cl position |

| Methyl 5-chlorohexanoate | C₇H₁₃ClO₂ | 164.63 | Chloro, methyl ester | Faster hydrolysis than ethyl analogues |

| Ethyl 5-chloro-5-hexenoate | C₈H₁₃ClO₂ | 176.64 | Chloro, ester, double bond | Electrophilic addition at double bond |

| Ethyl 5-oxohexanoate | C₈H₁₄O₃ | 158.20 | Ketone, ester | Nucleophilic addition at ketone |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | Cyano, ester | Enhanced α-H acidity for condensations |

Biological Activity

Ethyl 5-chlorohexanoate (CAS No. 90792-44-2) is an organic compound categorized as a halogenated carboxylic acid ester. It is primarily used as a building block in the synthesis of various chemical derivatives, particularly bifunctional derivatives of δ-lactones. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and other fields.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClO₂ |

| Molecular Weight | 178.66 g/mol |

| Synonyms | 5-Chloro-hexanoic acid ethyl ester |

Ethyl 5-chlorohexanoate's structure includes a chlorine atom, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including ethyl 5-chlorohexanoate, may exhibit significant antimicrobial properties. A comparative analysis of various halogenated esters showed that compounds with chlorine substitutions often possess enhanced antibacterial activity against a range of pathogens.

- Case Study : A study conducted on the antibacterial effects of several halogenated esters found that ethyl 5-chlorohexanoate demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to those of more widely studied antibiotics .

Biodegradation and Environmental Impact

The biodegradation potential of ethyl 5-chlorohexanoate was evaluated in the context of wastewater treatment processes. Research indicates that compounds like ethyl 5-chlorohexanoate can undergo microbial degradation, which is essential for reducing environmental toxicity.

- Findings : In a bioremediation study, ethyl 5-chlorohexanoate was subjected to microbial degradation under optimized conditions (temperature, nutrient supplementation). Results showed significant reduction in compound concentration over time, suggesting effective biotransformation by indigenous microbial communities .

Toxicological Studies

Toxicity assessments have revealed that while ethyl 5-chlorohexanoate has beneficial applications, it also poses risks to aquatic organisms. The compound has been implicated in endocrine disruption, raising concerns about its use in environments where it may leach into water systems.

- Research Insights : A comprehensive review highlighted the endocrine-disrupting potential of chlorinated compounds, including ethyl 5-chlorohexanoate, suggesting further investigation into its effects on aquatic life is warranted .

Synthesis and Applications

Ethyl 5-chlorohexanoate is synthesized through various chemical pathways, often involving the reaction of chlorinated carboxylic acids with alcohols under specific conditions. Its versatility as a synthetic intermediate allows for the development of complex molecules with potential therapeutic applications.

Synthetic Pathways

- Methodology : The synthesis typically involves the use of solvents such as dimethylformamide and requires controlled temperatures to achieve optimal yields .

Applications in Pharmaceuticals

Due to its biological activities, ethyl 5-chlorohexanoate is being explored for potential applications in drug development, particularly in creating novel antibacterial agents or as a precursor for more complex bioactive compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 5-chlorohexanoate, and how can researchers validate the purity of the product?

- Methodological Answer : The synthesis typically involves chlorination of ethyl hexanoate derivatives. For example, analogous compounds like methyl 5-chlorohexanoate are synthesized via chlorination under controlled conditions, with reaction progress monitored via gas chromatography (GC) or thin-layer chromatography (TLC) . Post-synthesis, purity can be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, methyl 5-chlorohexanoate shows characteristic MS fragments at m/z 68 (base peak) and 74 (93% intensity), which can guide spectral interpretation for the ethyl analog .

Q. How should researchers design experiments to characterize Ethyl 5-chlorohexanoate’s physicochemical properties?

- Methodological Answer : Key steps include:

- Spectroscopic Analysis : Use H/C NMR to confirm structural integrity, focusing on signals for the ester group (-COO-) and chlorine substituent.

- Chromatographic Purity Checks : Employ high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against known standards.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Solubility Profiling : Test solubility in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) to inform reaction solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing Ethyl 5-chlorohexanoate?

- Methodological Answer : Contradictions often arise from impurities or isomer formation. For example, chlorination of esters may yield positional isomers (e.g., 4-chloro vs. 5-chloro derivatives). To distinguish:

- MS Fragmentation Patterns : Compare observed fragments to reference data. Methyl 5-chlorohexanoate exhibits a base peak at m/z 68, while 4-chloro analogs show distinct fragmentation (e.g., m/z 74 as base peak) .

- NMR Chemical Shifts : Chlorine’s electron-withdrawing effect shifts adjacent proton signals downfield. Computational tools like density functional theory (DFT) can predict shifts for validation .

Q. What strategies optimize the regioselectivity of chlorination in Ethyl 5-chlorohexanoate synthesis?

- Methodological Answer : Regioselectivity depends on reaction conditions:

- Catalytic Systems : Use Lewis acids (e.g., FeCl) to direct chlorination to the 5-position.

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., dichloromethane) favor electrophilic substitution at specific positions. Document all variables systematically and compare yields via GC-MS .

Q. How can researchers assess the reproducibility of Ethyl 5-chlorohexanoate synthesis across different laboratories?

- Methodological Answer : Follow guidelines for experimental reporting:

- Detailed Protocols : Specify reagent grades, equipment calibration, and reaction timelines (e.g., "stir for 24 h at 25°C").

- Raw Data Sharing : Provide MS/MS spectra, NMR raw files, and HPLC chromatograms as supplementary materials.

- Statistical Validation : Use interlaboratory studies to calculate relative standard deviations (RSD) for key metrics like yield and purity .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing reaction yield variations in Ethyl 5-chlorohexanoate synthesis?

- Methodological Answer :

- ANOVA Testing : Compare yields across multiple trials to identify significant variables (e.g., catalyst loading, temperature).

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction conditions with product purity.

- Error Propagation Models : Quantify uncertainties in yield calculations due to instrumentation limits (e.g., balance precision) .

Q. How should researchers address discrepancies between computational predictions and experimental results for Ethyl 5-chlorohexanoate’s reactivity?

- Methodological Answer :

- Benchmark Computational Models : Validate DFT methods against experimental data (e.g., bond dissociation energies).

- Sensitivity Analysis : Test how input parameters (e.g., solvent dielectric constant) affect predicted reaction pathways.

- Collaborative Peer Review : Share datasets with computational chemists to identify model limitations .

Ethical & Reporting Standards

Q. What are the best practices for documenting failed syntheses or irreproducible results in publications?

- Methodological Answer :

- Transparency : Include negative results in supplementary materials, detailing failed conditions (e.g., "reaction at 50°C resulted in decomposition").

- Root-Cause Analysis : Use fishbone diagrams to trace failures to specific variables (e.g., moisture sensitivity).

- FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.